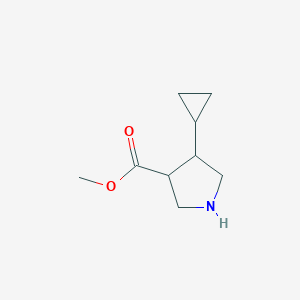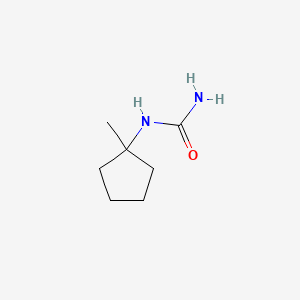
5-(4-Aminophenyl)pent-4-yn-1-ol
描述
5-(4-Aminophenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an amine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pent-4-yn-1-ol typically involves the reaction of 4-Pentyn-1-ol with an appropriate aminating agent. One common method is the nucleophilic substitution reaction where 4-Pentyn-1-ol is reacted with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(4-Aminophenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Products such as diketones or carboxylic acids.
Reduction: The primary product is the amine derivative.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
科学研究应用
5-(4-Aminophenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of 5-(4-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the aminophenyl group.
4-Aminophenol: Contains the amine group but lacks the alkyne functionality.
Propargyl alcohol: Contains an alkyne group but lacks the aminophenyl group.
Uniqueness
5-(4-Aminophenyl)pent-4-yn-1-ol is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9,12H2 |
InChI 键 |
KLHYXDILZINNLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CCCCO)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)










